4-((4-Chlorobenzyl)oxy)-N'-(furan-2-ylmethylene)benzohydrazide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzohydrazide core linked to a furan ring and a chlorobenzyl group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide typically involves a multi-step process:
Formation of Benzohydrazide: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Etherification: The benzohydrazide is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 4-((4-chlorobenzyl)oxy)benzohydrazide.
Condensation Reaction: Finally, the compound is synthesized by condensing 4-((4-chlorobenzyl)oxy)benzohydrazide with furfural in the presence of an acid catalyst, such as acetic acid, to yield 4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the aforementioned reactions with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.
Medicine
In medicine, preliminary studies suggest that 4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide may have anti-inflammatory and anticancer properties. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorobenzyl)oxy)-N’-(phenylmethylene)benzohydrazide: Similar structure but with a phenyl group instead of a furan ring.
4-((4-Chlorobenzyl)oxy)-N’-(thiophen-2-ylmethylene)benzohydrazide: Contains a thiophene ring instead of a furan ring.
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-(furan-2-ylmethylene)benzohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities compared to its analogs.
Properties
CAS No. |
395086-92-7 |
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Molecular Formula |
C19H15ClN2O3 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H15ClN2O3/c20-16-7-3-14(4-8-16)13-25-17-9-5-15(6-10-17)19(23)22-21-12-18-2-1-11-24-18/h1-12H,13H2,(H,22,23)/b21-12+ |
InChI Key |
BUXYASWFANMBNQ-CIAFOILYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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